molecular formula C14H12F7N5S B607214 Sulfur, [4-[[2-(1,1-difluoroethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amino]phenyl]pentafluoro-, (OC-6-21)- CAS No. 1282041-94-4

Sulfur, [4-[[2-(1,1-difluoroethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amino]phenyl]pentafluoro-, (OC-6-21)-

Cat. No. B607214
M. Wt: 415.33
InChI Key: OIZSVTOIBNSVOS-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains sulfur, fluorine, and a triazolopyrimidine core . Triazolopyrimidines are a class of compounds that have been studied for their various biological activities .


Synthesis Analysis

While specific synthesis methods for this compound are not available, triazolopyrimidines can be synthesized from various precursors, including hydrazonoyl halides . The introduction of various functional groups can influence the properties of the resulting compounds .


Molecular Structure Analysis

The triazolopyrimidine core of the molecule is a fused ring structure containing triazole and pyrimidine rings . This structure can contribute to high-energy storage and density .

Scientific Research Applications

1. Sulfur-containing Amino Acids

Sulfur is a crucial element in biological systems, significantly contributing to the structure of proteins, vitamins, and other essential biomolecules. Sulfur-containing amino acids, such as methionine, cysteine, homocysteine, and taurine, play a pivotal role in synthesizing intracellular antioxidants like glutathione and N-acetyl cysteine. These amino acids and their derivatives are not only potent antioxidants but also act as effective and safe detoxifying agents, offering protection against toxic metal ions and aiding in their removal from the human body (Čolović et al., 2018).

Applications in Sensing and Detection

2. Organic Chemosensors

Sulfur, along with other heteroatoms like nitrogen and oxygen, is a key component in organic compounds used in various fields, including as ligands in coordination chemistry. These compounds serve as efficient chemosensors, enabling the detection of different metal ions in diverse samples. For instance, sulfur-containing organic compounds like Schiff bases, thiourea, and others are employed as chemosensors for the fluorimetric and colorimetric detection of Zn(II) ions in environmental, agricultural, and biological samples (Alharbi, 2022).

Role in Environmental Processes

3. Sulfur Cycling in the Marine Atmospheric Boundary Layer

Sulfur's role in the Earth's biogeochemical environment is highly dynamic, with a significant presence in the atmosphere and biosphere, primarily due to its active redox chemistry. The marine atmospheric boundary layer is a critical zone for sulfur cycling, involving emissions from phytoplankton, dispersion, and chemical processing. However, uncertainties in modeling sulfur cycling, especially concerning wet and dry deposition and heterogeneous oxidation, pose challenges in accurately simulating this process (Faloona, 2009).

Industrial and Environmental Applications

4. Elemental Sulfur and Derivatives

Sulfur, due to its abundance and biological activity, finds applications across various fields. Innovations in nanotechnology have paved the way for the synthesis of nanosulfur with unique properties. Sulfur composites and plasmonic nanostructures synthesized from sulfur are showing promising performance in environmental fields. However, with widespread application comes the potential for ecological risks and health effects, necessitating strategies for safe applications of sulfur and its derivatives (Teng et al., 2019).

Future Directions

Triazolopyrimidines are a class of compounds that continue to be studied for their various biological activities . Future research could explore the potential applications of this specific compound in more detail.

properties

IUPAC Name

2-(1,1-difluoroethyl)-5-methyl-N-[4-(pentafluoro-λ6-sulfanyl)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F7N5S/c1-8-7-11(26-13(22-8)24-12(25-26)14(2,15)16)23-9-3-5-10(6-4-9)27(17,18,19,20)21/h3-7,23H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIZSVTOIBNSVOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC(=NN2C(=C1)NC3=CC=C(C=C3)S(F)(F)(F)(F)F)C(C)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F7N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sulfur, [4-[[2-(1,1-difluoroethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amino]phenyl]pentafluoro-, (OC-6-21)-

CAS RN

1282041-94-4
Record name DSM-265
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Record name DSM-265
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Record name 2-(1,1-difluoroethyl)-5-methyl-N-[4-(pentafluoro-λ6-sulfanyl)phenyl] [1,2,4]triazolo[1,5-a]pyrimidin-7-amine
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Synthesis routes and methods

Procedure details

A suspension of Intermediate 3 (5.84 g, 25.09 mmol) and 4-aminophenylsulfur pentafluoride (MANCHESTER, 5.5 g, 25.09 mmol) in ethanol (150 mL) was heated at 50° C. for 1 h. Heating resulted in the precipitation of a solid. The reaction mixture was concentrated under vacuum, redissolved in DCM (300 mL) and washed with aq. Na2CO3 (2×350 mL). The organic layer was dried over Na2SO4 and filtered. Then 8 g of silica gel were added and the mixture was concentrated under vacuum to dryness. The residue was purified (silica gel column, eluting with Hexane/EtOAc mixtures from 100:0 to 50:50%) to afford the title compound as a white solid.
Quantity
5.84 g
Type
reactant
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sulfur, [4-[[2-(1,1-difluoroethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amino]phenyl]pentafluoro-, (OC-6-21)-
Reactant of Route 2
Reactant of Route 2
Sulfur, [4-[[2-(1,1-difluoroethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amino]phenyl]pentafluoro-, (OC-6-21)-

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